molecular formula C12H13F6NO B14863410 (3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine

(3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine

Cat. No.: B14863410
M. Wt: 301.23 g/mol
InChI Key: IYAKBMKHDDAPGI-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine is a chemical compound with the molecular formula C12H13F6NO and a molecular weight of 301.23 g/mol . This compound is characterized by the presence of a fluoro-benzyl group and a pentafluoroethyloxypropyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with 3-pentafluoroethyloxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques such as recrystallization and distillation to achieve the desired quality standards .

Chemical Reactions Analysis

(3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially at the fluoro-benzyl group. Reagents such as sodium azide or potassium cyanide can be used to introduce different functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols and amines.

Scientific Research Applications

(3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated groups may enhance the bioavailability and metabolic stability of drug candidates.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its fluorinated groups can enhance binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

(3-Fluoro-benzyl)-(3-pentafluoroethyloxypropyl)-amine can be compared with other fluorinated amines, such as:

Properties

Molecular Formula

C12H13F6NO

Molecular Weight

301.23 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H13F6NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2

InChI Key

IYAKBMKHDDAPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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